molecular formula C13H12O4S B2940215 3-(2-Naphthylsulfonyl)propanoic acid CAS No. 32385-30-1

3-(2-Naphthylsulfonyl)propanoic acid

Cat. No.: B2940215
CAS No.: 32385-30-1
M. Wt: 264.3
InChI Key: OSYQPWIOAFNQLP-UHFFFAOYSA-N
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Scientific Research Applications

3-(2-Naphthylsulfonyl)propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Future Directions

The future directions of research involving 3-(2-Naphthylsulfonyl)propanoic acid are not specified in the available resources. Given its use in proteomics research , it could potentially be involved in studies investigating protein structure and function, but this would depend on the specific research questions being addressed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Naphthylsulfonyl)propanoic acid typically involves the sulfonylation of 2-naphthol followed by the addition of a propanoic acid group. The reaction conditions often include the use of strong acids or bases to facilitate the sulfonylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using specialized reactors to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2-Naphthylsulfonyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated naphthyl derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Naphthylsulfonyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. The naphthyl group may also interact with hydrophobic pockets in proteins, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylsulfonyl chloride: Similar in structure but lacks the propanoic acid group.

    3-(2-Naphthylsulfonyl)butanoic acid: Similar but with an additional carbon in the alkyl chain.

    2-Naphthylsulfonic acid: Contains the naphthyl and sulfonyl groups but lacks the propanoic acid moiety.

Uniqueness

3-(2-Naphthylsulfonyl)propanoic acid is unique due to the presence of both the naphthyl and propanoic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-naphthalen-2-ylsulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c14-13(15)7-8-18(16,17)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYQPWIOAFNQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32385-30-1
Record name 3-(naphthalene-2-sulfonyl)propanoic acid
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